molecular formula C13H16O2 B8591260 7-(Tert-butyl)chroman-4-one

7-(Tert-butyl)chroman-4-one

Cat. No.: B8591260
M. Wt: 204.26 g/mol
InChI Key: MFOHYUXVMNIPOL-UHFFFAOYSA-N
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Description

7-(Tert-butyl)chroman-4-one is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the common synthetic routes for 7-(tert-butyl)chroman-4-one?

Answer:
The synthesis of this compound typically involves functionalization of the chroman-4-one core. A widely used method is the Michael addition , where a tert-butyl group is introduced via nucleophilic attack on an α,β-unsaturated ketone intermediate. For example, Zhong et al. reported a two-step protocol involving cyclization and alkylation under mild conditions . Alternative approaches include:

  • Condensation reactions between phenols and ketones (e.g., using chloroform or dichloromethane as solvents) .
  • O-Alkylation of hydroxylated chroman-4-one precursors with tert-butyl halides in the presence of base catalysts .

Key Considerations:

  • Solvent selection (polar aprotic solvents like DMF improve yield).
  • Temperature control (reflux conditions often required for cyclization).

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization involves systematic variation of:

Catalysts : Use of DMAP (4-dimethylaminopyridine) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

Solvents : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may hinder tert-butyl group incorporation .

Temperature : Higher yields (70–75%) are achieved under reflux (78°C) compared to room temperature (45–50%) .

Example Protocol:

  • Step 1 : Condensation of 7-hydroxychroman-4-one with tert-butyl bromide in DMF at 80°C for 12 hours.
  • Step 2 : Purification via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) .

Q. Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Standard techniques include:

  • ¹H/¹³C NMR : To confirm tert-butyl signals (δ ~1.3 ppm for nine equivalent protons) and chroman-4-one carbonyl (δ ~190–200 ppm) .
  • IR Spectroscopy : Detection of C=O stretching (1600–1700 cm⁻¹) and tert-butyl C-H vibrations (1360–1390 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 232.1463 for C₁₃H₁₆O₂) .

Data Interpretation Example:

  • ¹H NMR (CDCl₃) : δ 1.33 (s, 9H, tert-butyl), 2.80 (t, 2H, CH₂), 6.90–7.20 (m, aromatic protons) .

Q. Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using software like AutoDock. For example, substituents at the 3-position enhance binding to αThr179 and αTyr224 residues .
  • QSAR Studies : Correlate logP values with cytotoxicity (e.g., IC₅₀ values against HT-29 cells) .

Case Study:

  • (E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one showed higher cytotoxicity than analogues due to stronger hydrogen bonding with tubulin .

Q. Basic: What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar), 2–8°C, protected from light and moisture .
  • Handling : Use PPE (gloves, goggles) and ensure fume hood ventilation to avoid inhalation .

Safety Data:

  • Non-hazardous under standard conditions but may decompose under strong acids/bases .

Q. Advanced: How do substituent variations at the 3-position affect the bioactivity of chroman-4-one derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance cytotoxicity (e.g., trifluoromethyl at C-3 increases tubulin binding by 30%) .
  • Hydrophobic Substituents : tert-butyl groups improve membrane permeability, as shown in MDCK cell assays .

SAR Table:

Substituent (Position)Bioactivity (IC₅₀, μM)Target
3-(4-Methoxybenzylidene)12.5 ± 1.2HT-29 cells
3-Trifluoromethyl8.7 ± 0.9Tubulin

Q. Basic: How can conflicting cytotoxicity data for chroman-4-one derivatives be resolved?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., HT-29 vs. 3T3) and exposure times .
  • Control Variables : pH, solvent (DMSO concentration ≤0.1%), and temperature .

Example:
Discrepancies in IC₅₀ values (15 μM vs. 25 μM) may arise from differences in MTT assay protocols .

Q. Advanced: What are the degradation pathways of this compound under acidic conditions?

Answer:

  • Hydrolysis : Tert-butyl group cleavage via SN1 mechanism, forming 7-hydroxychroman-4-one .
  • Oxidation : Chroman-4-one ring opening to yield benzoic acid derivatives .

Analytical Confirmation:

  • LC-MS : Detect m/z 176.0832 (hydrolyzed product) .

Q. Basic: What regulatory guidelines apply to this compound in preclinical research?

Answer:

  • GHS Compliance : No mandatory hazard labeling, but adhere to SARA Title III for waste disposal .
  • Ethical Approval : Required for in vivo studies (e.g., IACUC protocols) .

Q. Advanced: How can in silico tools optimize the pharmacokinetics of this compound?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP inhibition .
  • Metabolite Prediction : CYP3A4-mediated hydroxylation at C-5 predicted via GLORYx .

Example Output:

  • Predicted half-life: 3.2 hours (human liver microsomes) .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-tert-butyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H16O2/c1-13(2,3)9-4-5-10-11(14)6-7-15-12(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

MFOHYUXVMNIPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude 7-tert-butyl-chroman-4-ol from step B was dissolved in 50 ml dichloromethane. Pyridinium chlorochromate (4.31 g, 20 mmol) was added and the reaction mixture was stirred at ambient temperature for 3 hours, diluted with hexanes and filtered through a pad of celite. Solvent was removed from the filtrate under reduced pressure and the residue filtered through a pad of silica gel, eluting with 20% ethyl acetate:hexanes. Removal of solvent gave 2.37 g of crude product, which was chromatographed on silica gel with an eluent of 10% ethyl acetate: hexanes to give 1.50 g of the title compound (73% for 3 steps). 1H NMR (300 MHz, CDCl3) δ 7.83 (d, 1H, J=8.1 Hz), 7.07 (dd, 1H, J=8.3 and 1.9 Hz), 6.97 (d, 1H, J=1.7 Hz), 4.62 (m, 2H), 2.78 (m, 2H), 1.31 (s, 9H). MS (DCI) m/e 205 (M+H)+.
Name
7-tert-butyl-chroman-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

7-tert-Butyl-chroman-4-ol (assumed 32.1 mmol) was taken up in dichloromethane (250 mL) and with stirring was added PCC (14.36 g, 2eq) portion-wise. After the addition was complete, the resulting mixture was stirred for about 3 hours by which time the reaction was complete by TLC analysis. About 250 mL of hexanes were added to the mixture and it was then filtered through a pad of celite and the filtrate was concentrated. Purification by column chromatography on silica gel eluting with a gradient of 2% ethyl acetate in hexanes to 10% ethyl acetate in hexanes afforded the title compound as an off-white solid (3.838 g) (M+H)+=205.
Name
7-tert-Butyl-chroman-4-ol
Quantity
32.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
250 mL
Type
solvent
Reaction Step Four

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